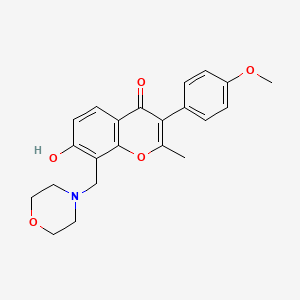
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by its complex structure, which includes a hydroxy group, a methoxyphenyl group, a methyl group, and a morpholin-4-ylmethyl group attached to the chromen-4-one core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-methyl-4H-chromen-4-one, and morpholine.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base like sodium hydroxide to form an intermediate.
Hydroxylation: The intermediate undergoes hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the 7-position.
Morpholin-4-ylmethylation: Finally, the morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent like chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the biological context and the specific target being studied.
類似化合物との比較
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Lacks the morpholin-4-ylmethyl group.
7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one: Lacks the morpholin-4-ylmethyl group and has a different substitution pattern.
7-Hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Similar core structure but different functional groups.
Uniqueness
The presence of the morpholin-4-ylmethyl group in 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one distinguishes it from other similar compounds. This unique substitution pattern may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-3-5-16(26-2)6-4-15)21(25)17-7-8-19(24)18(22(17)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJACCPIZFPHFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
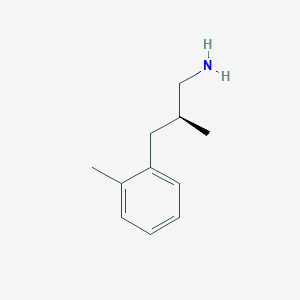
![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)
![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)
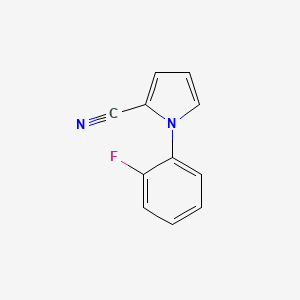
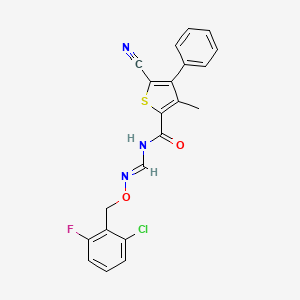
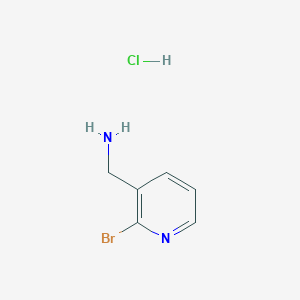

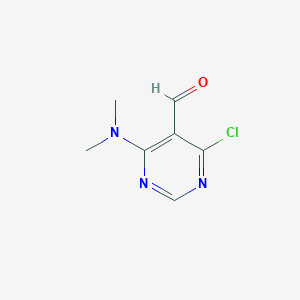
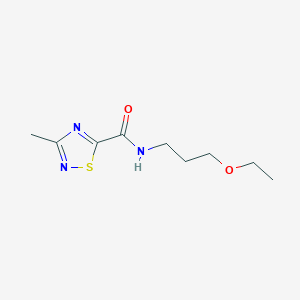
![1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2985100.png)
![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)
![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)
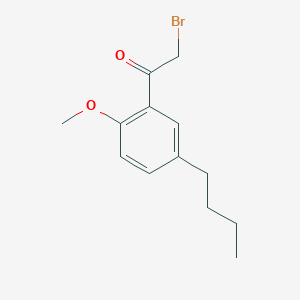
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
